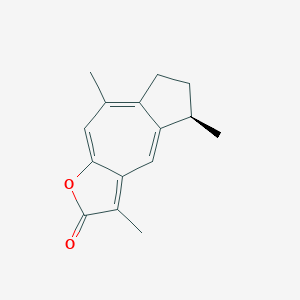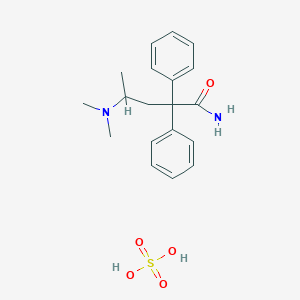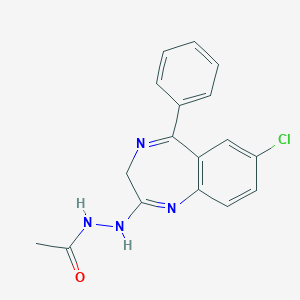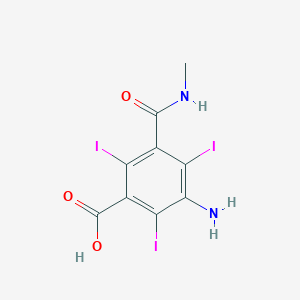
Methyl 2-oxobutanoate
Vue d'ensemble
Description
Methyl 2-oxobutanoate, also known as 2-Oxobutyric acid methyl ester or Methyl 2-ketobutyrate, is an organic compound with the empirical formula C5H8O3 . It has a molecular weight of 116.12 .
Synthesis Analysis
Methyl 2-oxobutanoate can be used as a starting material to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride . It can also be used in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid .Molecular Structure Analysis
The molecular structure of Methyl 2-oxobutanoate consists of five carbon atoms, eight hydrogen atoms, and three oxygen atoms . The SMILES string for this compound is CCC(=O)C(=O)OC .Chemical Reactions Analysis
Methyl 2-oxobutanoate can be used as a starting material in various chemical reactions. For instance, it can be used to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride . It can also be used in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid .Physical And Chemical Properties Analysis
Methyl 2-oxobutanoate is a liquid at room temperature . It has a molecular weight of 116.12 . The compound has a flash point of 50 °C .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Methyl 2-oxobutanoate serves as a starting material in the synthesis of indole derivatives through the Fischer indolization process. This involves the reaction of arylhydrazines with propylphosphonic anhydride, where Methyl 2-oxobutanoate contributes to the formation of the indole ring, a core structure in many natural products and pharmaceuticals .
Neurotoxic Sesquiterpenoid Synthesis
This compound is utilized in the synthesis of (−)-picrotoxinin, a neurotoxic sesquiterpenoid. Picrotoxinin is known for its role as a non-competitive antagonist for GABA_A receptors and is used in scientific studies related to neurobiology and neuropharmacology .
Phalarine Core Structure Preparation
Researchers use Methyl 2-oxobutanoate to prepare the core structure of phalarine, a natural product found in perennial grass. Phalarine has been the subject of research due to its potential biological activities .
Gas Chromatography
In analytical chemistry, Methyl 2-oxobutanoate’s properties are analyzed using gas chromatography. This technique helps in understanding its behavior and interaction with various substances, which is crucial for its application in more complex chemical syntheses .
Antibacterial Compound Synthesis
Methyl 2-oxobutanoate is involved in the synthesis of β-ketoesters, which have shown promising antibacterial properties. The development of new antibacterial agents is a significant area of research, especially with the rise of antibiotic-resistant strains .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-oxobutanoate, also known as 2-Oxobutyric acid methyl ester or Methyl 2-ketobutyrate , is a chemical compound that interacts with specific targets in the body. One of its primary targets is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in various biochemical processes, including the metabolism of amino acids.
Mode of Action
The interaction of Methyl 2-oxobutanoate with its target enzyme involves a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate . This reaction is part of the larger metabolic process and contributes to the overall biochemical activity of the compound.
Biochemical Pathways
Methyl 2-oxobutanoate is involved in several biochemical pathways. It is a common intermediate in the degradation of organic acids . For example, both L-threonine and L-methionine are catabolized into 2-oxobutanoate . These pathways have downstream effects on various biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
It is known that the compound has a molecular weight of 11612 , which may influence its bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of Methyl 2-oxobutanoate’s action are largely dependent on its interaction with its target enzyme and its role in biochemical pathways. By participating in these pathways, Methyl 2-oxobutanoate contributes to various biological processes, including the metabolism of amino acids and the production of energy .
Propriétés
IUPAC Name |
methyl 2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWVCAMONZQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337853 | |
| Record name | Methyl 2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxobutanoate | |
CAS RN |
3952-66-7 | |
| Record name | Methyl 2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ketobutyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Methyl 2-oxobutanoate?
A1: Methyl 2-oxobutanoate has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol.
Q2: Can you describe a method for synthesizing Methyl 2-oxobutanoate?
A2: Methyl 2-oxobutanoate can be synthesized starting from methyl 2-hydroxy-3-butenoate. The key step involves isomerization of the C=C bond, yielding Methyl 2-oxobutanoate as an intermediate. []
Q3: Are there any alternative synthetic routes to Methyl 2-oxobutanoate?
A3: Yes, Methyl 2-oxobutanoate can also be produced through the reaction of dimethyl oxalate and ethylmagnesium chloride, a Grignard reagent. []
Q4: What is the biological significance of Methyl 2-oxobutanoate?
A4: Methyl 2-oxobutanoate is an α-keto acid derived from the branched-chain amino acid valine. It plays a role in branched-chain amino acid metabolism. []
Q5: How is Methyl 2-oxobutanoate metabolized?
A5: Methyl 2-oxobutanoate is oxidized by the branched-chain 2-oxo acid dehydrogenase complex, a key enzyme in branched-chain amino acid catabolism. [, ]
Q6: Are there any known diseases associated with abnormal Methyl 2-oxobutanoate metabolism?
A6: Yes, Maple Syrup Urine Disease (MSUD) is a metabolic disorder characterized by a deficiency in the branched-chain 2-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including Methyl 2-oxobutanoate. [, ]
Q7: Can Methyl 2-oxobutanoate be used as a substrate by microorganisms?
A7: Yes, certain bacteria, such as Bacillus strains, can utilize Methyl 2-oxobutanoate. For example, Bacillus stearothermophilus DSM 297 can reduce Methyl 2-oxobutanoate to its corresponding (R)-alcohol with high enantioselectivity. []
Q8: What is the significance of Methyl 2-oxobutanoate in microbial metabolism?
A8: In microorganisms like Bacillus subtilis, Methyl 2-oxobutanoate is a precursor in the biosynthesis of D-pantothenic acid (vitamin B5). Attenuating or deleting the gene encoding 3-methyl-2-oxobutanoate hydroxymethyl transferase (panB), an enzyme involved in this pathway, can impact D-pantothenic acid production. []
Q9: Has Methyl 2-oxobutanoate been identified in any specific biological contexts?
A9: Yes, Methyl 2-oxobutanoate was found to accumulate in the extracellular microenvironment of oleate-treated macrophages, suggesting a potential link to metabolic disturbances in macrophages. []
Q10: Is Methyl 2-oxobutanoate chiral?
A10: Yes, Methyl 2-oxobutanoate possesses a chiral center at the α-carbon, making it a chiral molecule.
Q11: Can the enantiomers of Methyl 2-oxobutanoate be selectively synthesized or separated?
A11: Yes, various biocatalysts, such as enzymes and microorganisms, exhibit stereoselectivity towards the reduction of Methyl 2-oxobutanoate. For instance:
- Bakers' yeast, both free and immobilized, can reduce esters of 3-methyl-2-oxobutanoic acid to their corresponding (R)-hydroxy esters with varying enantiomeric excesses. []
- The aerobic thermophile Bacillus stearothermophilus DSM 297 can reduce Methyl 2-oxobutanoate to the (R)-alcohol with high enantioselectivity. []
- Two α-keto ester reductases (STKER-II and STKER-III) isolated from Streptomyces thermocyaneoviolaceus IFO 14271 can reduce Methyl 2-oxobutanoate to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. []
Q12: What factors influence the stereoselectivity of these biocatalytic reductions?
A12: Factors like the structure of the substrate, reaction conditions (e.g., temperature, solvent), and the specific biocatalyst used can all impact the stereochemical outcome of the reaction. [, , ]
Q13: Beyond simple reduction, can Methyl 2-oxobutanoate participate in other stereoselective reactions?
A13: Yes, enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) can catalyze the stereoselective aldol addition of 3,3-disubstituted 2-oxoacids, derived from Methyl 2-oxobutanoate, to aldehydes. This reaction allows for the creation of quaternary carbon centers with controlled stereochemistry. []
Q14: Can Methyl 2-oxobutanoate be used in drug discovery?
A14: While not a direct drug target, enzymes involved in Methyl 2-oxobutanoate metabolism, like 3-methyl-2-oxobutanoate hydroxymethyltransferase (panB), have been explored as potential drug targets in Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt essential metabolic pathways in the bacteria. []
Q15: How is Methyl 2-oxobutanoate relevant to research on prosthetic joint infections (PJIs)?
A15: Metatranscriptomic analysis of synovial fluid from PJI patients revealed the upregulation of the gene encoding 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli, a common PJI pathogen. This suggests a potential role for this enzyme in E. coli virulence and biofilm formation. []
Q16: Are there any studies on the environmental impact of Methyl 2-oxobutanoate?
A16: While specific data on the environmental impact of Methyl 2-oxobutanoate is limited within the provided research papers, it's important to consider the potential ecological effects and explore strategies to mitigate any negative impacts during its synthesis, use, and disposal.
Q17: What analytical techniques are commonly used to study Methyl 2-oxobutanoate?
A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify Methyl 2-oxobutanoate in biological samples, such as the extracellular microenvironment of macrophages. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)







![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)



